The Architecture of a Key PROTAC Building Block: Thalidomide-Propargyne-PEG2-COOH
The Architecture of a Key PROTAC Building Block: Thalidomide-Propargyne-PEG2-COOH
For Immediate Release
This technical guide provides a detailed overview of the structure, properties, and application of Thalidomide-Propargyne-PEG2-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Structure and Chemical Identity
Thalidomide-Propargyne-PEG2-COOH is a synthetic, heterobifunctional molecule designed for the facile construction of PROTACs. Its structure is composed of three key functional moieties:
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Thalidomide (B1683933): This serves as the E3 ubiquitin ligase-recruiting element. Specifically, it binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.
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Propargyne Group: This terminal alkyne functionality is a critical component for "click chemistry." It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and specific conjugation to a target protein ligand that has been functionalized with an azide (B81097) group.
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PEG2-COOH Linker: This linker consists of a diethylene glycol (PEG2) spacer terminating in a carboxylic acid. The PEG spacer provides水溶性 and appropriate spatial separation between the thalidomide moiety and the target protein ligand. The terminal carboxylic acid offers a versatile handle for alternative conjugation strategies, though its primary role in this molecule is as a precursor to the propargyne group during synthesis.
The precise arrangement of these components allows for the modular and efficient assembly of PROTACs.
Physicochemical and Quantitative Data
The key quantitative data for Thalidomide-Propargyne-PEG2-COOH are summarized in the table below. It is important to note that slight variations in reported molecular formula and weight exist in commercial listings, which may be due to different salt forms or hydration states. The data presented here is based on the most frequently cited information.
| Property | Value | Source |
| CAS Number | 2797619-65-7 | [1] |
| Molecular Formula | C₂₁H₂₀N₂O₈ | [1][2] |
| Molecular Weight | 428.39 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | |
| Functional Group | Terminal Alkyne | [1] |
| Application | Click Chemistry Reagent for PROTACs | [1] |
Synthesis and Experimental Protocols
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Thalidomide-Propargyne-PEG2-COOH is primarily used to synthesize PROTACs via a CuAAC "click" reaction. This reaction joins the alkyne group on the thalidomide linker with an azide-functionalized ligand for a protein of interest (POI).
Materials:
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Thalidomide-Propargyne-PEG2-COOH
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Azide-functionalized POI ligand
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (B8700270)
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Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Protocol:
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Reaction Setup: In a suitable reaction vial, dissolve the Thalidomide-Propargyne-PEG2-COOH (1 equivalent) and the azide-functionalized POI ligand (1 equivalent) in the chosen solvent system.[3]
-
Catalyst Preparation: Prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.3 equivalents).[3]
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Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to initiate the reaction.[3]
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Reaction Progression: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.[3]
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Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product is then purified using flash chromatography or preparative HPLC to yield the final PROTAC.
Application in Targeted Protein Degradation: The BRD4 Signaling Pathway
A prominent application of Cereblon-recruiting PROTACs is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[1][4] By inducing the degradation of BRD4, these PROTACs can effectively suppress c-MYC levels, leading to anti-proliferative effects and apoptosis in cancer cells.[4]
The mechanism of action for a BRD4-targeting PROTAC synthesized from Thalidomide-Propargyne-PEG2-COOH is as follows:
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Ternary Complex Formation: The PROTAC, consisting of the thalidomide moiety and a BRD4 ligand (e.g., JQ1), simultaneously binds to CRBN and BRD4, forming a ternary complex.[3]
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Ubiquitination: This proximity induces the CRBN E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.
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Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3]
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Downstream Effects: The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, resulting in the desired anti-cancer effects.[1][4]
Experimental Protocol: Western Blot for BRD4 Degradation
To verify the efficacy of a newly synthesized BRD4-targeting PROTAC, a Western blot is performed to measure the reduction in BRD4 protein levels within cells.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
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Synthesized BRD4 PROTAC
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132, optional positive control)
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Lysis buffer (e.g., RIPA buffer)
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Protein assay kit (e.g., BCA or Bradford)
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a set duration (e.g., 18-24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control (e.g., GAPDH) to determine the percentage of BRD4 degradation relative to the vehicle control.[5]
This technical guide provides a comprehensive overview of Thalidomide-Propargyne-PEG2-COOH, a critical tool for the development of novel therapeutics based on targeted protein degradation. Its well-defined structure and reactivity make it an invaluable component in the modular synthesis of PROTACs for a wide range of protein targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
